(2E)-3-(4-chlorophenyl)-N'-[(E)-3,4-dichlorobenzoyl]prop-2-enehydrazide
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Overview
Description
(2E)-3-(4-chlorophenyl)-N’-[(E)-3,4-dichlorobenzoyl]prop-2-enehydrazide is a synthetic organic compound characterized by the presence of chlorinated phenyl and benzoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-chlorophenyl)-N’-[(E)-3,4-dichlorobenzoyl]prop-2-enehydrazide typically involves the reaction of 4-chlorobenzaldehyde with 3,4-dichlorobenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate hydrazone, which is then subjected to further reaction conditions to yield the final product. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-chlorophenyl)-N’-[(E)-3,4-dichlorobenzoyl]prop-2-enehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorinated phenyl and benzoyl groups can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl or benzoyl derivatives.
Scientific Research Applications
(2E)-3-(4-chlorophenyl)-N’-[(E)-3,4-dichlorobenzoyl]prop-2-enehydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2E)-3-(4-chlorophenyl)-N’-[(E)-3,4-dichlorobenzoyl]prop-2-enehydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of microbial enzymes, thereby exhibiting antimicrobial activity. The exact molecular pathways involved depend on the specific application and target organism or system.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-[(4-chlorophenyl)hydrazono]propanoate: A related compound with similar structural features but different functional groups.
2-(4-Chlorophenyl)ethylamine: Another compound with a chlorinated phenyl group but different overall structure and properties.
Uniqueness
(2E)-3-(4-chlorophenyl)-N’-[(E)-3,4-dichlorobenzoyl]prop-2-enehydrazide is unique due to the presence of both chlorinated phenyl and benzoyl groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
3,4-dichloro-N'-[(E)-3-(4-chlorophenyl)prop-2-enoyl]benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl3N2O2/c17-12-5-1-10(2-6-12)3-8-15(22)20-21-16(23)11-4-7-13(18)14(19)9-11/h1-9H,(H,20,22)(H,21,23)/b8-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAKUYZXLAOIIPD-FPYGCLRLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NNC(=O)C2=CC(=C(C=C2)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NNC(=O)C2=CC(=C(C=C2)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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